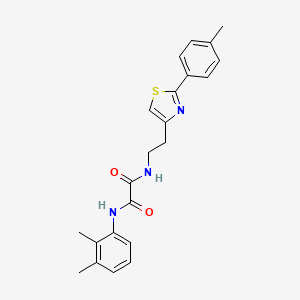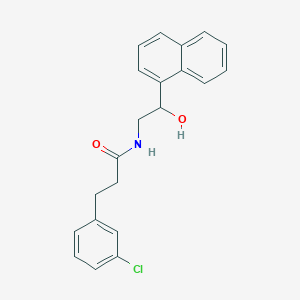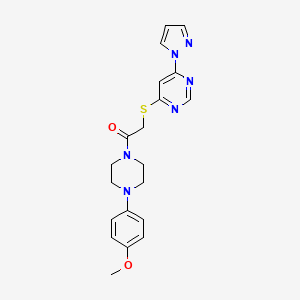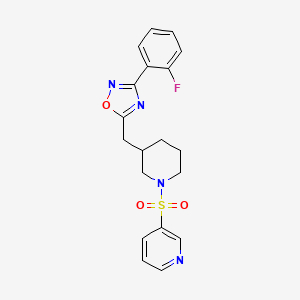![molecular formula C24H28N4O3 B2952811 N-(3,4-dimethoxyphenyl)-2-[(3-phenoxypyrazin-2-yl)thio]acetamide CAS No. 1251599-63-9](/img/structure/B2952811.png)
N-(3,4-dimethoxyphenyl)-2-[(3-phenoxypyrazin-2-yl)thio]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethoxyphenyl)-2-[(3-phenoxypyrazin-2-yl)thio]acetamide, also known as DPA-714, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. DPA-714 is a ligand for the translocator protein (TSPO), which is found in the outer mitochondrial membrane of cells. TSPO is involved in multiple cellular processes, including apoptosis, inflammation, and oxidative stress. The ability of DPA-714 to bind to TSPO has led to its use in various studies related to neurodegenerative diseases, cancer, and inflammation.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Evaluation
Research on compounds structurally related to N-(3,4-dimethoxyphenyl)-2-[(3-phenoxypyrazin-2-yl)thio]acetamide has focused on the synthesis and evaluation of derivatives for potential pharmacological applications. A study by Severina et al. (2020) explored the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents. These compounds demonstrated moderate anticonvulsant activity, highlighting the therapeutic potential of structurally similar compounds (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).
Antioxidant Capacity Enhancement
Adelakun et al. (2012) investigated the enzymatic modification of 2,6-dimethoxyphenol, a compound with similarities in the dimethoxyphenyl moiety, to synthesize dimers with enhanced antioxidant capacity. This study underscores the potential for chemical modifications of phenolic compounds to improve their biological activities (Adelakun, Kudanga, Green, Roes-Hill, & Burton, 2012).
Anticancer and Anti-Inflammatory Activities
Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings, including structures reminiscent of the compound , and evaluated their antitumor activity. This research indicates the potential of such compounds in developing anticancer therapies (Yurttaş, Tay, & Demirayak, 2015). Additionally, Rani et al. (2014) explored the synthesis of 2-(substituted phenoxy) acetamide derivatives, highlighting their anticancer, anti-inflammatory, and analgesic activities, which further supports the diverse pharmacological potential of these compounds (Rani, Pal, Hegde, & Hashim, 2014).
Neuroprotective Activities
Ghaffari et al. (2014) investigated the antioxidant and neuroprotective effects of Hyptis suaveolens methanol extract, demonstrating potent antioxidant activity and neuroprotection against oxidative stress-induced neurotoxicity. This study suggests that compounds with similar structural features could have potential in treating neurodegenerative diseases (Ghaffari, Jalali Ghassam, Nayaka, Kini, & Prakash, 2014).
Propiedades
IUPAC Name |
N-(4-butylphenyl)-2-(4-morpholin-4-yl-1-oxophthalazin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c1-2-3-6-18-9-11-19(12-10-18)25-22(29)17-28-24(30)21-8-5-4-7-20(21)23(26-28)27-13-15-31-16-14-27/h4-5,7-12H,2-3,6,13-17H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GINUAISNLRFQEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetonitrile](/img/structure/B2952733.png)


![1-(Fluoromethyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2952740.png)
![3-[3-(3-bromophenyl)-1-(2-carbamoylethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2952742.png)

![3-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamino)propan-1-ol](/img/structure/B2952744.png)
![2-chloro-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2952746.png)

![3-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2952751.png)